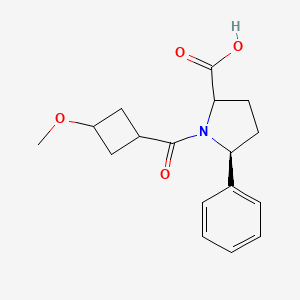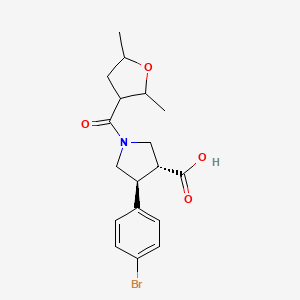
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid, also known as MCCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCP is a chiral amino acid derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is not fully understood. However, studies have shown that this compound can bind to various receptors and enzymes in the body, including G protein-coupled receptors, ion channels, and enzymes involved in signal transduction pathways. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes involved in signal transduction pathways, including protein kinases and phosphatases. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. The advantages of this compound include its chiral nature, which makes it useful as a chiral auxiliary in asymmetric synthesis reactions. This compound is also relatively easy to synthesize, which makes it a useful compound for lab experiments. The limitations of this compound include its potential toxicity and limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid. One future direction is the development of new synthesis methods for this compound, which may improve its yield and purity. Another future direction is the study of the potential therapeutic applications of this compound, particularly in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, the study of the biochemical and physiological effects of this compound may lead to the discovery of new drug targets and signaling pathways. Finally, the study of the potential use of this compound in material science may lead to the development of new chiral materials with unique properties.
Synthesis Methods
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid has been synthesized using various methods, including the diastereoselective synthesis of pyrrolidines from chiral lactams, the asymmetric synthesis of pyrrolidines from chiral imines, and the catalytic enantioselective synthesis of pyrrolidines from prochiral substrates. The most commonly used method for the synthesis of this compound is the diastereoselective synthesis of pyrrolidines from chiral lactams. This method involves the reaction of chiral lactams with aldehydes or ketones to form pyrrolidines.
Scientific Research Applications
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions. In material science, this compound has been studied for its potential use in the synthesis of chiral materials.
properties
IUPAC Name |
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-22-13-9-12(10-13)16(19)18-14(7-8-15(18)17(20)21)11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3,(H,20,21)/t12?,13?,14-,15?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKDUWNSNCQLEZ-YFXXHVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)C(=O)N2C(CCC2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CC(C1)C(=O)N2[C@@H](CCC2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluoro-3-methylphenyl)-2-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]acetic acid](/img/structure/B7343305.png)
![(3S)-3-[(3-methoxycyclobutanecarbonyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7343309.png)
![2-[[[(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbonyl]amino]methyl]-2-phenylbutanoic acid](/img/structure/B7343319.png)

![2-(3-chloro-4-methoxyphenyl)-2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]acetic acid](/img/structure/B7343331.png)
![(3S,4S)-4-cyclopropyl-1-[1-(difluoromethyl)pyrazole-4-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343354.png)
![(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7343358.png)
![(3S,4S)-4-cyclopropyl-1-[1-(oxan-4-yl)pyrazole-3-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343365.png)
![(3S,4S)-4-cyclopropyl-1-[1-(cyclopropylmethyl)pyrazole-4-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343369.png)
![5-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7343370.png)
![(2S)-2-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonylamino)acetic acid](/img/structure/B7343378.png)
![2-[2-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]phenyl]benzoic acid](/img/structure/B7343389.png)
![3-[4-[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]piperazin-1-yl]butanoic acid](/img/structure/B7343393.png)
![(5S)-1-[1-(difluoromethyl)pyrazole-4-carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7343406.png)